2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate] 2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate]
Brand Name: Vulcanchem
CAS No.: 68092-48-8
VCID: VC18450793
InChI: InChI=1S/C41H76O8S4/c1-5-9-13-17-25-50-29-21-37(42)46-33-41(34-47-38(43)22-30-51-26-18-14-10-6-2,35-48-39(44)23-31-52-27-19-15-11-7-3)36-49-40(45)24-32-53-28-20-16-12-8-4/h5-36H2,1-4H3
SMILES:
Molecular Formula: C41H76O8S4
Molecular Weight: 825.3 g/mol

2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate]

CAS No.: 68092-48-8

Cat. No.: VC18450793

Molecular Formula: C41H76O8S4

Molecular Weight: 825.3 g/mol

* For research use only. Not for human or veterinary use.

2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate] - 68092-48-8

Specification

CAS No. 68092-48-8
Molecular Formula C41H76O8S4
Molecular Weight 825.3 g/mol
IUPAC Name [3-(3-hexylsulfanylpropanoyloxy)-2,2-bis(3-hexylsulfanylpropanoyloxymethyl)propyl] 3-hexylsulfanylpropanoate
Standard InChI InChI=1S/C41H76O8S4/c1-5-9-13-17-25-50-29-21-37(42)46-33-41(34-47-38(43)22-30-51-26-18-14-10-6-2,35-48-39(44)23-31-52-27-19-15-11-7-3)36-49-40(45)24-32-53-28-20-16-12-8-4/h5-36H2,1-4H3
Standard InChI Key CNIAMBARISEYEW-UHFFFAOYSA-N
Canonical SMILES CCCCCCSCCC(=O)OCC(COC(=O)CCSCCCCCC)(COC(=O)CCSCCCCCC)COC(=O)CCSCCCCCC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound is a pentaerythritol tetraester, where each hydroxyl group of the pentaerythritol core is substituted with a 3-(hexylthio)propionate moiety. The structure comprises:

  • A central 2,2-bis(hydroxymethyl)propane-1,3-diol (pentaerythritol) backbone.

  • Four ester-linked 3-(hexylthio)propionic acid groups, each featuring a hexylthio (-S-C₆H₁₃) substituent .

The presence of sulfur atoms in the thioether groups enhances lipophilicity and may influence redox activity, while the ester linkages contribute to hydrolytic stability under neutral conditions .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC41H76O8S4\text{C}_{41}\text{H}_{76}\text{O}_8\text{S}_4
Molecular Weight825.3 g/mol
CAS Registry Number68092-48-8
XLogP3 (Partition Coefficient)11.6
Rotatable Bond Count44
Hydrogen Bond Acceptor Count12

The high XLogP3 value indicates extreme hydrophobicity, suggesting preferential solubility in nonpolar solvents like hexane or dichloromethane . The rotatable bond count implies significant conformational flexibility, which may impact its performance in polymer matrices .

Synthesis and Industrial Preparation

Reaction Pathway

Synthesis involves a multi-step process:

  • Thiolation: Reaction of hexanethiol with acrylic acid derivatives to form 3-(hexylthio)propionic acid.

  • Esterification: Pentaerythritol is reacted with 3-(hexylthio)propionic acid under acidic or enzymatic catalysis to form the tetraester .

Industrial-scale production employs automated reactors with precise temperature and pH control to optimize yield (>85%).

Purification Techniques

  • Solvent Extraction: Removes unreacted starting materials using ethyl acetate/water biphasic systems.

  • Column Chromatography: Silica gel chromatography with hexane/ethyl acetate gradients isolates the product .

Applications and Functional Utility

Materials Science

  • Polymer Additives: Acts as a plasticizer or stabilizer in polyvinyl chloride (PVC) and polyurethanes, leveraging its sulfur content to scavenge free radicals .

  • Lubricant Formulations: The hexylthio groups reduce friction coefficients in synthetic lubricants, as demonstrated in patent WO2017140491A1 for nanocrystal epoxy composites .

Biochemical Research

  • Membrane Studies: Incorporation into lipid bilayers enhances membrane rigidity, as observed in analogs with similar thioether motifs .

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